4-Oxo Cyclophosphamide-d10
Description
Properties
Molecular Formula |
C₇H₃D₁₀Cl₂N₂O₃P |
|---|---|
Molecular Weight |
285.13 |
Synonyms |
2-[Bis(2-chloroethyl)amino]tetrahydro-4H-1,3,2-oxazaphosphorin-4-one 2-Oxide-d10; _x000B_4-Ketocyclophosphamide-d10; Asta 5160-d10; NSC 139488-d10; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of 4 Oxo Cyclophosphamide D10
Chemical Synthesis Routes for Deuterium (B1214612) Incorporation
The generation of 4-Oxo Cyclophosphamide-d10 is typically achieved through the synthesis of a deuterated cyclophosphamide (B585) precursor, followed by its oxidation. The "-d10" designation suggests a high degree of deuterium incorporation, likely distributed across the molecule to ensure stability and a significant mass shift for analytical purposes.
A plausible strategy for the synthesis of a d10-labeled 4-oxo cyclophosphamide involves the incorporation of deuterium into both the bis(2-chloroethyl)amino moiety and the oxazaphosphorine ring of the cyclophosphamide precursor. The non-standard "C-10 position" mentioned in the outline likely refers to a combination of deuterated sites. A common approach to achieve a high level of deuteration would be to use deuterated starting materials.
For the bis(2-chloroethyl)amino group, a deuterated version, bis(2-chloroethyl)amine-d8, can be synthesized. This can be followed by reaction with a deuterated 3-amino-1-propanol derivative to form the cyclophosphamide ring. For instance, 3-amino-1-propanol-d2 could be used to introduce two deuterium atoms into the oxazaphosphorine ring.
Synthesis of Bis(2-chloroethyl)amine-d8: This can be prepared from deuterated starting materials.
Synthesis of 3-Amino-1-propanol-d2: This can be synthesized through the reduction of a suitable precursor with a deuterium source.
Cyclization: The deuterated bis(2-chloroethyl)amine (B1207034) and 3-aminopropanol fragments are then cyclized using a phosphorylating agent like phosphorus oxychloride to yield Cyclophosphamide-d10.
Oxidation: The resulting Cyclophosphamide-d10 is then oxidized to this compound. This oxidation can be achieved using various methods, including enzymatic approaches or chemical oxidants that selectively target the C4 position of the oxazaphosphorine ring. nih.gov
The optimization of the synthetic process is critical to maximize the yield and ensure high isotopic purity of the final product. Key parameters that require careful control include reaction temperature, stoichiometry of reactants, choice of solvents, and purification methods.
Table 1: Reaction Parameters for Optimization
| Parameter | Condition | Expected Outcome |
| Temperature | -20°C to 50°C | Control of reaction kinetics and minimization of side products. |
| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | Prevention of H/D exchange and ensuring solubility of reactants. |
| Purification | Column chromatography, Recrystallization | Isolation of the desired product with high chemical and isotopic purity. |
Isotopic purity is a critical attribute of the synthesized compound. It is essential to minimize the presence of lower-mass isotopologues. This is often achieved by using highly enriched deuterated starting materials and carefully controlling the reaction conditions to prevent any back-exchange of deuterium with hydrogen from the environment or reagents.
Advanced Spectroscopic Characterization of Deuterated Analogs
Once synthesized, the this compound must be thoroughly characterized to confirm its structure and determine its isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues can be quantified.
Table 2: Illustrative Mass Spectrometry Data for Isotopic Enrichment
| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |
| d10 | 285.08 | 98.5 |
| d9 | 284.07 | 1.2 |
| d8 | 283.06 | 0.3 |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact locations of the deuterium atoms within the molecule. While deuterium itself is not directly observed in ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear provides strong evidence for deuteration at those sites. Furthermore, ¹³C NMR and ³¹P NMR can provide additional structural confirmation. nih.gov
Table 3: Expected NMR Chemical Shift Data (in ppm)
| Nucleus | Expected Chemical Shift (δ) | Expected Change upon Deuteration |
| ¹H | Protons on chloroethyl groups and oxazaphosphorine ring | Disappearance or significant reduction in signal intensity at deuterated positions. |
| ¹³C | Carbons in the chloroethyl groups and oxazaphosphorine ring | Minor shifts and changes in coupling patterns due to the presence of deuterium. |
| ³¹P | Phosphorus atom | A single resonance, confirming the integrity of the phosphoramidate (B1195095) group. |
By comparing the NMR spectra of the deuterated analog with that of the unlabeled 4-Oxo Cyclophosphamide, the sites and extent of deuterium incorporation can be definitively confirmed.
Analytical Quantification and Bioanalytical Method Development Utilizing 4 Oxo Cyclophosphamide D10
Principles of Stable Isotope Dilution Mass Spectrometry for Metabolite Analysis
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a gold standard for quantitative analysis in complex biological matrices due to its high specificity and accuracy. nih.gov The core principle of this technique involves adding a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
In the analysis of cyclophosphamide (B585) and its metabolites, a deuterated analogue such as 4-Oxo Cyclophosphamide-d10 or a tetradeuterated version of the parent drug (d4-CP) is used. nih.govnih.gov This internal standard is added to biological samples like plasma or urine at the beginning of the sample preparation process. nih.gov Because the stable-isotope labeled standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then achieved by measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard. nih.gov This ratiometric measurement corrects for any sample loss during extraction and inconsistencies in instrument response, leading to highly precise and accurate quantification. nih.gov This method's high specificity obviates the need for radioactively labeled compounds for drug quantification in human studies. nih.gov
Chromatographic Separation Techniques
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (LC-MS), is the predominant technique for the analysis of cyclophosphamide and its metabolites. nih.govnih.gov These methods offer robust and sensitive assays for simultaneous quantification in biological matrices like human plasma. nih.gov
The separation is typically achieved using reverse-phase columns, such as a C18 column. nih.govnih.gov For instance, a Thermo Scientific™ Hypersil™ BDS C18 column has been successfully used for the separation of cyclophosphamide and 4-hydroxycyclophosphamide (B600793). nih.gov The mobile phase often consists of a mixture of an aqueous solution (e.g., water with ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile, run under a gradient elution program. nih.govnih.gov The total run time for these methods is often short, allowing for high-throughput analysis. nih.gov The use of isotopically labeled internal standards, such as d4-cyclophosphamide, is integral to these LC-MS methods to ensure accuracy. nih.govnih.gov
| LC Method Parameters for Cyclophosphamide Analysis | |
| Technique | Ultra HPLC-MS/MS |
| Column | Thermo Scientific™ Hypersil™ BDS C18, 2.1 × 100 mm, 3.0 μm |
| Internal Standards | d4-CP, AZD7451 |
| Calibration Range (CP) | 34.24–34,240 ng/mL |
| Calibration Range (4OHCP) | 3.424–3424 ng/mL |
| Reference | nih.gov |
| LC Method Parameters for Cyclophosphamide Analysis | |
| Technique | LC-MS/MS |
| Column | Zorbax Extend C18, 150 mm x 2.1 mm ID, 5 µm |
| Internal Standards | Isotopically labelled cyclophosphamide, Hexamethylphosphoramide |
| Lower Limit of Quantification (CP) | 200 ng/mL |
| Lower Limit of Quantification (4OHCP) | 50 ng/mL |
| Reference | nih.gov |
Gas chromatography, often coupled with mass spectrometry (GC-MS), provides another powerful tool for the quantification of cyclophosphamide and its metabolites, including 4-oxocyclophosphamide. nih.govnih.gov Due to the polar and thermally labile nature of these compounds, derivatization is often necessary to improve their volatility and chromatographic behavior. ijomeh.eu For example, the labile 4-hydroxycyclophosphamide can be converted into a more stable cyanohydrin adduct, which is then silylated before GC-MS analysis. nih.gov
GC-MS methods have been developed that are sensitive and specific, utilizing deuterium-labeled analogues as internal standards for accurate quantification. nih.gov These methods have been validated and used to measure plasma concentrations of cyclophosphamide metabolites. nih.gov The detection limit for 4-oxocyclophosphamide in a combined thin-layer chromatography and GC validation method was reported to be 0.5 µg/ml. nih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry is the cornerstone of detection and quantification in these bioanalytical methods, offering unparalleled sensitivity and specificity.
Tandem mass spectrometry (MS/MS) is frequently employed for the analysis of cyclophosphamide and its metabolites. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [MH]⁺ of the analyte) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the assay by filtering out background noise and interferences from the sample matrix.
Detailed fragmentation studies of cyclophosphamide and its metabolites have been performed using techniques like ion-trap and Q-TOF mass spectrometry with the aid of deuterium-labeled analogs. nih.gov These studies help in elucidating the fragmentation pathways, which is crucial for setting up highly specific MS/MS methods. For instance, mass transitions for cyclophosphamide (m/z 261.0 ➔ 140.0) and its deuterated internal standard d4-CP (m/z 265.0 ➔ 140.0) have been established and monitored for quantification. nih.gov
| Monitored Mass Transitions in MS/MS Analysis | |
| Compound | Mass Transition (m/z) |
| Cyclophosphamide (CP) | 261.0 ➔ 140.0 |
| d4-Cyclophosphamide (d4-CP) | 265.0 ➔ 140.0 |
| 4-Hydroxycyclophosphamide (4OHCP) | 367.3 ➔ 147.1 |
| Reference | nih.gov |
While electrospray ionization (ESI) is common in LC-MS, other ionization techniques are used, particularly with GC. Electron Impact (EI) ionization has been used for the direct insertion mass spectrometry monitoring of cyclophosphamide levels in blood and urine, employing the principle of stable isotope dilution. nih.gov
Chemical Ionization (CI) is another soft ionization technique often paired with gas chromatography for the analysis of cyclophosphamide and its cytotoxic metabolites like phosphoramide (B1221513) mustard. nih.gov GC-CI-MS methods have been successfully developed to quantify these compounds in the plasma and urine of patients. nih.gov These methods provide the necessary sensitivity and unambiguous identification for pharmacokinetic studies.
Derivatization Strategies for Analytical Stability and Sensitivity
The analytical quantification of 4-oxocyclophosphamide can be challenging due to its chemical instability. Derivatization is a common strategy employed to enhance the stability and improve the chromatographic and mass spectrometric properties of the analyte, thereby increasing the sensitivity and reliability of the assay.
One of the primary challenges in the analysis of cyclophosphamide metabolites is the instability of the 4-hydroxycyclophosphamide/aldophosphamide (B1666838) tautomeric equilibrium. While 4-oxocyclophosphamide itself is a distinct metabolite, strategies used for stabilizing structurally related compounds are often applicable. For instance, derivatization with semicarbazide (B1199961) hydrochloride to form a stable semicarbazone derivative has been successfully used for the analysis of 4-hydroxycyclophosphamide. researchgate.netnih.gov This approach could potentially be adapted for 4-oxocyclophosphamide to yield a more stable derivative for LC-MS/MS analysis.
Another approach involves the formation of cyanohydrin adducts, which has been shown to stabilize the labile 4-hydroxycyclophosphamide/aldophosphamide. nih.gov This is followed by silylation for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov While GC-MS is less commonly used than LC-MS/MS in modern bioanalysis, this derivatization strategy highlights the importance of chemical modification to achieve accurate quantification.
Furthermore, fluorescent derivatization has been explored to enhance detection sensitivity. One such method involved the preparation of a fluorescent hydroxyquinoline derivative of 4-hydroxycyclophosphamide for HPLC analysis with fluorescence detection. nih.gov Such a strategy could be investigated for 4-oxocyclophosphamide to improve its detection limits in bioanalytical methods.
Table 1: Potential Derivatization Strategies for this compound
| Derivatizing Agent | Resulting Derivative | Analytical Technique | Potential Advantages |
|---|---|---|---|
| Semicarbazide Hydrochloride | Semicarbazone | LC-MS/MS | Increased stability and improved ionization |
| Potassium Cyanide | Cyanohydrin Adduct | GC-MS (after silylation) | Enhanced stability for volatile analysis |
| Hydroxyquinoline | Fluorescent Derivative | HPLC with Fluorescence Detection | Increased sensitivity |
Application in In Vitro and In Vivo Preclinical Metabolic Studies
This compound plays a crucial role in preclinical metabolic studies, both in vitro and in vivo. These studies are essential for understanding the metabolic fate of cyclophosphamide and for characterizing the formation and elimination of its various metabolites.
In in vitro studies, such as those using liver microsomes or hepatocytes, this compound is used as an internal standard for the accurate quantification of 4-oxocyclophosphamide formed from the metabolism of cyclophosphamide. nih.govmdpi.com These experiments help to identify the enzymes responsible for the formation of this metabolite and to assess potential drug-drug interactions.
In in vivo preclinical studies in animal models, this compound is administered along with the non-labeled drug to serve as a tracer. nih.gov This allows for the differentiation of the exogenously administered compound from the endogenously formed metabolite, a technique known as stable isotope labeling. By analyzing biological samples such as plasma, urine, and tissues, researchers can track the metabolic pathways of cyclophosphamide and determine the pharmacokinetic profile of 4-oxocyclophosphamide. nih.gov
Table 3: Applications of this compound in Preclinical Studies
| Study Type | Application | Key Information Obtained |
|---|
| In Vitro (e.g., Liver Microsomes, Hepatocytes) | Internal Standard | - Rate of 4-oxocyclophosphamide formation
Metabolic and Enzymatic Pathways Governing 4 Oxo Cyclophosphamide Formation
Biotransformation of 4-Hydroxycyclophosphamide (B600793) to 4-Oxo Cyclophosphamide (B585)
The initial activation of the prodrug cyclophosphamide occurs in the liver, where cytochrome P450 enzymes hydroxylate it to form 4-hydroxycyclophosphamide. This intermediate exists in a tautomeric equilibrium with its open-ring form, aldophosphamide (B1666838). The subsequent biotransformation of these metabolites dictates the ultimate pharmacological effect of the drug.
Role of Aldehyde Dehydrogenases (ALDH) in Inactivation
Competing Metabolic Fates of Aldophosphamide
Aldophosphamide is at a critical juncture in the metabolic pathway of cyclophosphamide, facing two competing fates: detoxification or activation. The detoxification pathway, mediated by ALDH, leads to the formation of the inactive metabolite carboxyphosphamide (B29615) clinpgx.orgresearchgate.net. This pathway is a major route for eliminating the drug's active metabolites from the body.
Conversely, the activation pathway involves the spontaneous, non-enzymatic β-elimination of aldophosphamide. This reaction yields two products: phosphoramide (B1221513) mustard, the primary DNA alkylating agent responsible for the cytotoxic effects of cyclophosphamide, and acrolein, a toxic byproduct clinpgx.org. The balance between these two competing pathways—enzymatic detoxification and spontaneous activation—is a key determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide. A minor oxidative pathway, accounting for approximately 10% of cyclophosphamide metabolism, involves N-dechloroethylation, which leads to the formation of the neurotoxic chloroacetaldehyde.
Deuterium (B1214612) Isotope Effects on Cyclophosphamide Metabolic Inactivation
The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific positions in the cyclophosphamide molecule can significantly alter its metabolic fate. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break.
Kinetic Isotope Effects (KIE) and Reaction Rate Modulation
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes mdpi.com. In the context of cyclophosphamide metabolism, the cleavage of a C-H bond is often the rate-determining step in its enzymatic oxidation. By replacing hydrogen with deuterium at a metabolically active site, the rate of that metabolic reaction can be slowed down. This is because more energy is required to break the stronger C-D bond, resulting in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. This principle can be harnessed to modulate the metabolic inactivation of cyclophosphamide.
Studies have shown that deuteration at the C-4 position of cyclophosphamide can influence the rate of its metabolism. For instance, isotope effects of 2.2 and 1.8 were observed for the formation of 4-ketocyclophosphamide (B195324) and carboxyphosphamide, respectively, from deuterated cyclophosphamide analogs nih.govnih.gov.
Impact of Deuterium Substitution on Metabolic Branching Ratios
Deuterium substitution can strategically alter the balance between competing metabolic pathways, a phenomenon known as "metabolic switching". By slowing down a particular metabolic route, the drug can be shunted towards other metabolic pathways. In the case of cyclophosphamide, deuteration can be used to influence the ratio of activation to inactivation.
For example, deuteration at the alpha and alpha' positions of the chloroethyl side chains of cyclophosphamide has been explored to favor the desired C-4 oxidation (activation pathway) over the undesirable N-dechloroethylation (inactivation and toxicity pathway). In vitro studies with human CYP enzymes demonstrated a shift in the metabolic branching ratios upon deuteration.
| CYP Isozyme | % of Products from C-4 Oxidation (Unlabeled Cyclophosphamide) | % of Products from C-4 Oxidation (Deuterium Labeled Cyclophosphamide) |
| CYP3A4 | 73% | 89% |
| CYP3A5 | 90% | 94% |
| CYP2B6 | 100% | 100% |
This data indicates that for CYP3A4 and CYP3A5, deuterium labeling significantly increased the proportion of the drug undergoing the desired activation pathway.
In Vitro Metabolic Studies in Cellular and Subcellular Systems
The intricate metabolic pathways of cyclophosphamide have been extensively investigated using various in vitro systems, which provide controlled environments to study specific enzymatic reactions and cellular responses. These studies have been instrumental in elucidating the mechanisms of action, resistance, and toxicity of this important chemotherapeutic agent.
Subcellular fractions, such as liver microsomes and cytosol, are commonly used to study the initial steps of cyclophosphamide metabolism. Liver microsomes are rich in cytochrome P450 enzymes and are used to investigate the activation of cyclophosphamide to 4-hydroxycyclophosphamide researchgate.net. The cytosolic fraction, containing soluble enzymes like ALDH, is then used to study the subsequent detoxification to carboxyphosphamide.
A variety of cancer cell lines have also been employed to study the metabolism and cytotoxicity of cyclophosphamide and its derivatives. For example, lung adenocarcinoma (A549) and glioblastoma (SF767) cell lines have been used to investigate the role of ALDH3A1 in cyclophosphamide resistance nih.gov. Studies with human colon carcinoma cell lines (Colon C, RCA, and HCT 116b) have shown that cells with higher ALDH3A1 expression are less sensitive to mafosfamide, a cyclophosphamide analog nih.gov. Furthermore, in vitro experiments with murine bone marrow-derived stromal and hematopoietic progenitor cells have been used to assess the effects of cyclophosphamide derivatives on different cell classes. The murine glioblastoma cell lines GL261, CT-2A, and KR-158, as well as the 4T1 murine breast cancer cell line, have been utilized to study the induction of ferroptosis by a cyclophosphamide metabolite.
Microsomal and Cytosolic Fraction Incubation Studies
Incubation studies utilizing liver microsomes have been instrumental in elucidating the initial and most crucial step in cyclophosphamide metabolism: the conversion to 4-hydroxycyclophosphamide, the direct precursor of 4-oxo cyclophosphamide. nih.govnih.gov This bioactivation is catalyzed by hepatic cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov
Research involving liver microsomes from various species—including humans, dogs, cats, and mice—has revealed significant variations in the kinetics of this primary metabolic step. nih.govnih.gov These studies estimate key kinetic parameters such as the Michaelis-Menten constant (KM), maximum velocity (Vmax), and intrinsic clearance (Vmax/KM) to compare metabolic efficiency across species. nih.govnih.gov
Further investigations using specific CYP inhibitors have helped to identify the primary enzyme subfamilies responsible for this transformation. Inhibition of CYP2C enzymes drastically reduces the formation of 4-hydroxycyclophosphamide across species, highlighting its critical role. nih.govnih.gov While CYP2B inhibition shows a slight reduction in metabolite formation in humans, cats, and mice, CYP3A inhibition appears to have no significant effect on this specific pathway. nih.govnih.gov The secondary metabolism of 4-hydroxycyclophosphamide to the inactive 4-ketocyclophosphamide (4-oxo cyclophosphamide) is catalyzed by CYP3A4. nih.gov Additionally, the oxidation of the intermediate aldophosphamide to carboxyphosphamide, a major inactivation pathway, is catalyzed by cytosolic enzymes ALDH1A1 and ALDH3A1. nih.gov
Recombinant Enzyme System Characterization
To pinpoint the specific enzymes responsible for cyclophosphamide's metabolic fate, researchers have employed recombinant enzyme systems. These systems utilize cDNA-expressed supersomes, which are vesicles containing single, specific human CYP enzymes. This approach allows for the unambiguous characterization of each enzyme's contribution to the metabolic pathway.
Studies using this technology have confirmed the involvement of several key enzymes. Human CYP2B6, CYP3A4, and CYP3A5 have been identified as relevant catalysts in the oxidation of cyclophosphamide. aacrjournals.org Specifically, CYP2B6 is recognized for providing the greatest activity in the bioactivation of cyclophosphamide to 4-hydroxycyclophosphamide. nih.gov The use of these isolated enzyme systems is crucial for understanding how genetic polymorphisms and drug-drug interactions affecting these specific CYPs can alter the metabolic profile and, consequently, the balance between active and inactive metabolites like 4-oxo cyclophosphamide.
Beyond human enzymes, other recombinant systems have been explored for their potential in producing cyclophosphamide metabolites for research purposes. For example, the unspecific peroxygenase from the fungus Marasmius rotula (MroUPO) has been used to efficiently hydroxylate cyclophosphamide. researchgate.netnih.gov Depending on the reaction conditions, this enzymatic system can yield the primary metabolite 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and the over-oxidized product 4-ketocyclophosphamide. researchgate.netnih.gov
In Vivo Metabolic Profiling in Preclinical Animal Models
In vivo studies in preclinical animal models are essential for understanding the complex pharmacokinetics and metabolic disposition of cyclophosphamide and its derivatives, including 4-oxo cyclophosphamide-d10. nih.govresearchgate.netnih.gov Animal models, such as rats and mice, are frequently used to investigate the biochemical changes and metabolic profiles resulting from cyclophosphamide administration. researchgate.netnih.govresearchgate.net These studies often involve the collection of biological samples like plasma and urine to identify and quantify the parent drug and its various metabolites over time. researchgate.netresearchgate.netnih.gov
Inter-species Differences in Metabolic Disposition of Cyclophosphamide and its Metabolites
Significant inter-species differences exist in the metabolic handling of cyclophosphamide, which directly impacts the formation rates of its metabolites. Comparative kinetic studies using liver microsomes have quantified these disparities among humans, dogs, cats, and mice. nih.govnih.gov
The intrinsic clearance (Vmax/KM), a measure of metabolic efficiency, varies vastly between species. For instance, dog liver microsomes are, on average, 55-fold more efficient at bioactivating cyclophosphamide than human microsomes. nih.govnih.gov They are also 2.8-fold more efficient than cat microsomes and 1.2-fold more efficient than mouse microsomes. nih.govnih.gov These profound metabolic differences highlight the challenges in extrapolating pharmacokinetic data from animal models to humans and underscore the importance of species-specific metabolic understanding.
| Species | Relative Metabolic Efficiency (Compared to Human) | Key Findings |
|---|---|---|
| Dog | ~55-fold higher | Highest efficiency in catalyzing CP bioactivation among species tested. nih.govnih.gov |
| Mouse | ~46-fold higher | Slightly less efficient than dogs but significantly more than cats and humans. nih.govnih.gov |
| Cat | ~20-fold higher | Intermediate efficiency between dogs/mice and humans. nih.govnih.gov |
| Human | Baseline (1x) | Lowest metabolic efficiency for CP bioactivation in this comparison. nih.govnih.gov |
Influence of Deuteration on Metabolite Formation and Excretion Patterns
The use of deuterated analogs of cyclophosphamide, such as this compound, is a powerful tool for investigating metabolic pathways. nih.gov Replacing hydrogen with its heavier isotope, deuterium, at specific molecular positions can alter the rate of metabolic reactions through the deuterium kinetic isotope effect (KIE). nih.govjuniperpublishers.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. Consequently, metabolic processes that involve the cleavage of a C-H bond are slowed when deuterium is substituted at that position. juniperpublishers.com
Studies have specifically examined how deuteration influences the formation of 4-ketocyclophosphamide. When deuterium is substituted at the C-4 position of the cyclophosphamide ring (as in 4-d2-cyclophosphamide), a KIE of 2.2 is observed for the formation of 4-ketocyclophosphamide. nih.gov This indicates that the oxidation at C-4, the rate-limiting step for this metabolite's formation, is slowed by approximately half.
Deuteration can also be used to intentionally shift the balance between competing metabolic pathways, a strategy known as "metabolic switching". aacrjournals.org Cyclophosphamide metabolism involves a competition between the desired C-4 oxidation (activation pathway leading to 4-hydroxycyclophosphamide and subsequently 4-oxo cyclophosphamide) and side-chain oxidation (inactivation pathway). By placing deuterium on the chloroethyl side chains, researchers can disfavor side-chain oxidation, thereby shunting more of the parent drug towards the C-4 oxidation pathway. aacrjournals.org This effect is dependent on the specific CYP enzyme involved.
| CYP Isozyme | % C-4 Oxidation (Unlabeled CP) | % C-4 Oxidation (Deuterated CP) | Change |
|---|---|---|---|
| CYP3A4 | 73% | 89% | Increase |
| CYP3A5 | 90% | 94% | Increase |
| CYP2B6 | 100% | 100% | No Change |
As shown in the table, for CYP3A4 and CYP3A5, deuterating the side chains significantly increases the proportion of the drug undergoing C-4 oxidation. aacrjournals.org For CYP2B6, which already directs 100% of its activity towards C-4 oxidation, no change is observed, though the total amount of product formed more than doubled with the deuterated drug. aacrjournals.org This demonstrates that deuteration not only alters excretion patterns but can also be strategically used to influence the formation of specific metabolites like 4-oxo cyclophosphamide.
Advanced Research Avenues and Future Perspectives
Application of 4-Oxo Cyclophosphamide-d10 in Metabolomics Research for Drug Disposition
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a detailed snapshot of physiological and pathological states. In pharmaceutical research, it is an indispensable tool for elucidating the complex journey of a drug through the body, a process known as drug disposition. The disposition of cyclophosphamide (B585) is particularly complex, involving activation to the therapeutic agent phosphoramide (B1221513) mustard, as well as inactivation to metabolites like 4-oxo cyclophosphamide. glpbio.comcaymanchem.comnih.gov
In this context, this compound functions as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based metabolomics. Due to its chemical identity with the endogenous metabolite but with a distinct, higher mass, it allows for highly accurate and precise quantification of 4-oxo cyclophosphamide in biological matrices such as plasma and urine. nih.gov This quantitative data is crucial for constructing detailed pharmacokinetic (PK) profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of a drug.
By enabling researchers to precisely track the formation of this specific inactive metabolite, this compound helps to:
Investigate drug-drug interactions: Researchers can assess how co-administered drugs might affect the activity of enzymes responsible for cyclophosphamide metabolism, such as aldehyde dehydrogenases, by measuring changes in the levels of 4-oxo cyclophosphamide. glpbio.comcaymanchem.com
Correlate metabolic profiles with clinical outcomes: High-precision metabolomic data can be used to explore relationships between the formation of specific metabolites and therapeutic efficacy or the emergence of toxicity. nih.gov
Development of Predictive Models for Cyclophosphamide Metabolism Based on Deuterium (B1214612) Isotope Effects
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a cornerstone of modern drug design and metabolic research. ingenza.comscispace.com The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it more difficult to break and thus slowing the reaction rate. musechem.comnih.gov
By synthesizing and studying various deuterated analogs of cyclophosphamide, researchers can measure the KIE for each metabolic step. This data is foundational for building computational and predictive models of cyclophosphamide's metabolic fate. For instance, studies on ring-deuterated cyclophosphamide analogs have quantified the isotope effects on its primary metabolic pathways. nih.gov
| Deuterated Analog Position | Metabolic Pathway | Isotope Effect (kH/kD) | Impact on Antitumor Activity |
| 4-d2 | Formation of 4-ketocyclophosphamide (B195324) | 2.2 | Little to no change |
| 4-d2 | Formation of carboxyphosphamide (B29615) | 1.8 | Little to no change |
| 5,5-d2 | β-elimination to form acrolein | ~5.3 | Marked drop in potency |
This table presents data on the kinetic isotope effect (kH/kD) observed with different deuterated cyclophosphamide analogs and the corresponding impact on therapeutic activity. nih.govnih.gov
These experimentally determined KIE values serve as critical parameters for developing in silico models that can predict how structural modifications to the cyclophosphamide molecule will influence the balance between its activation and inactivation pathways. scilit.com Such models are invaluable for forecasting the metabolic profile of new drug candidates and for understanding the sources of inter-individual differences in drug response. nih.gov
Integration of Deuterated Metabolites in Systems Pharmacology Studies for Pathway Elucidation
Systems pharmacology aims to understand the effects of drugs on the body as a whole by integrating data from genomics, proteomics, metabolomics, and pharmacokinetic/pharmacodynamic (PK/PD) studies. nih.gov It moves beyond the "one drug, one target" paradigm to a more holistic view of a drug's interaction with complex biological networks.
Deuterated metabolites like this compound are powerful tools within this framework. They can be used as tracers in "fluxomics" studies, a branch of metabolomics that measures the rates of metabolic reactions. By introducing a deuterated parent drug and tracing the appearance of its various deuterated metabolites over time, researchers can map the flow (or flux) of the compound through competing metabolic pathways.
This approach allows for a dynamic understanding of cyclophosphamide metabolism, helping to elucidate:
Metabolic switching: How the body might shift metabolism from one pathway to another in response to genetic factors, disease states, or co-administered drugs. osti.gov
Pathway competition: Quantifying the balance between the bioactivation pathway leading to phosphoramide mustard and the inactivation pathways leading to 4-oxo cyclophosphamide and carboxyphosphamide.
By integrating this precise metabolic data into larger systems pharmacology models, scientists can better predict the system-wide effects of cyclophosphamide, from its therapeutic impact on cancer cells to its potential off-target toxicities. nih.gov
Strategic Compound Design Incorporating Deuteration to Control Metabolic Inactivation Pathways
A primary goal in modern medicinal chemistry is to design drugs with optimized metabolic stability, ensuring they remain in their active form long enough to exert a therapeutic effect while minimizing the production of toxic byproducts. nih.govresearchgate.net The strategic incorporation of deuterium is a key tactic to achieve this, a concept often referred to as "metabolic shunting" or "metabolic switching". osti.govnih.gov
The principle is to identify "metabolic soft spots" in a molecule—positions that are highly susceptible to enzymatic attack and subsequent inactivation. nih.gov By replacing hydrogen with deuterium at these specific sites, the KIE can slow down the undesirable metabolic reaction, effectively "shunting" the metabolism towards more favorable pathways or simply extending the drug's half-life. ingenza.comnih.gov
This knowledge, derived from studying compounds like this compound and other deuterated analogs, informs the strategic design of new drugs. Chemists can use deuteration to:
Slow metabolic inactivation: If a major inactivation pathway is known, deuterating the susceptible position can increase the bioavailability and half-life of the active drug. nih.gov
Reduce toxic metabolite formation: If a specific metabolic pathway produces a toxic byproduct (such as acrolein in the case of cyclophosphamide), deuteration can be used to slow this pathway and improve the drug's safety profile. ingenza.comscienceopen.com
While 4-Oxo Cyclophosphamide itself is an inactive metabolite, the study of its deuterated form provides invaluable insights into the fundamental principles of KIE and metabolic control, guiding the rational design of next-generation therapeutics.
Q & A
Basic Research Questions
Q. How is 4-Oxo Cyclophosphamide-d10 structurally distinguished from its non-deuterated counterpart, and what analytical methods are critical for verifying isotopic purity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern (M, M+1, M+2) and quantify deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, can differentiate deuterated positions from non-deuterated ones. For isotopic purity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is recommended to rule out unlabeled impurities .
Q. What synthetic strategies are employed to introduce deuterium into the 4-Oxo Cyclophosphamide structure, and how do reaction conditions influence isotopic retention?
- Methodological Answer : Deuterium is typically introduced via hydrogen-deuterium exchange under acidic or basic catalysis. For example, treating cyclophosphamide intermediates with deuterated solvents (e.g., DO or CDOD) at controlled pH and temperature preserves isotopic integrity. Appel reaction conditions (e.g., using CCl/DO) may also replace specific hydroxyl groups with deuterium .
Q. Which chromatographic techniques are optimal for separating this compound from its metabolites in biological matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) is effective. Coupling with ion mobility spectrometry (IMS) enhances resolution of structurally similar metabolites. Internal standards (e.g., C-labeled analogs) improve quantification accuracy in plasma or urine samples .
Advanced Research Questions
Q. How does deuterium substitution at specific positions in this compound alter its metabolic activation pathway compared to the non-deuterated form?
- Methodological Answer : Use hepatic microsomal assays (e.g., rat or human CYP450 isoforms) to track deuterium kinetic isotope effects (KIE) on oxidation rates. LC-MS/MS-based metabolomics can identify deuterium retention in metabolites like phosphoramide mustard. Compare half-lives and cytotoxic profiles in vitro to assess metabolic stability changes .
Q. What experimental designs resolve contradictions in reported cytotoxic potencies of this compound across cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and control for glutathione (GSH) levels, which detoxify cyclophosphamide metabolites. Dose-response curves with Hill slope analysis and ATP-based viability assays (e.g., CellTiter-Glo) reduce variability. Validate findings using CRISPR-edited cell lines (e.g., ALDH1A1 knockouts) to isolate metabolic dependencies .
Q. How can computational modeling predict the impact of deuterium substitution on the this compound’s binding affinity for DNA alkylation targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to compare transition states of deuterated vs. non-deuterated species. Molecular dynamics (MD) simulations of phosphoramide mustard-DNA adducts quantify bond dissociation energies. Validate predictions with electrophoretic mobility shift assays (EMSAs) and P-NMR monitoring of DNA crosslinking kinetics .
Q. What strategies mitigate deuterium loss during long-term storage of this compound in aqueous formulations?
- Methodological Answer : Lyophilize the compound in deuterated buffers (e.g., DO-based PBS) and store under inert gas (argon) at -80°C. Periodically assess deuterium content via isotope ratio mass spectrometry (IRMS). Stabilize pH to prevent acid/base-catalyzed back-exchange, and avoid repeated freeze-thaw cycles .
Data Analysis & Reporting Guidelines
- Contradiction Handling : Use meta-analysis tools (e.g., RevMan) to reconcile discrepancies in cytotoxicity data, adjusting for variables like cell passage number or assay sensitivity .
- Ethical Reporting : Disclose deuterium substitution sites and isotopic purity thresholds (e.g., ≥98% D) in methods sections to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
